2-amino-N-cyclopropyl-N-[(4-methylsulfanylphenyl)methyl]propanamide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(4-(methylthio)benzyl)propanamide is a chiral amide compound characterized by the presence of a cyclopropyl group, a benzyl group substituted with a methylthio group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(4-(methylthio)benzyl)propanamide typically involves the following steps:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of 4-(methylthio)benzylamine. This can be achieved through the reaction of 4-(methylthio)benzaldehyde with an appropriate amine under reductive amination conditions.
Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done using cyclopropyl bromide in the presence of a base such as sodium hydride.
Amidation: Finally, the benzyl intermediate is reacted with (S)-2-aminopropanoic acid or its derivatives to form the desired amide compound. This step typically requires coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-cyclopropyl-N-(4-(methylthio)benzyl)propanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(4-(methylthio)benzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(4-(methylthio)benzyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(4-(methylthio)benzyl)propanamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-cyclopropyl-N-benzylpropanamide: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
(S)-2-Amino-N-cyclopropyl-N-(4-methoxybenzyl)propanamide: Contains a methoxy group instead of a methylthio group, which may influence its electronic properties and interactions with biological targets.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(4-(methylthio)benzyl)propanamide is unique due to the presence of the methylthio group, which can participate in specific chemical reactions and interactions that are not possible with other similar compounds
Properties
Molecular Formula |
C14H20N2OS |
---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[(4-methylsulfanylphenyl)methyl]propanamide |
InChI |
InChI=1S/C14H20N2OS/c1-10(15)14(17)16(12-5-6-12)9-11-3-7-13(18-2)8-4-11/h3-4,7-8,10,12H,5-6,9,15H2,1-2H3 |
InChI Key |
ZFXKJZZIPRWPRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=C(C=C1)SC)C2CC2)N |
Origin of Product |
United States |
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